The compound is classified as a pyrimidine derivative, specifically an amino-substituted pyrimidine. It is characterized by the presence of a chlorophenyl moiety, which enhances its lipophilicity and biological activity.
The synthesis of 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one typically involves several methods:
The molecular structure of 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one can be described as follows:
Recent studies have provided crystallographic data indicating that the molecule exhibits a high degree of planarity with specific dihedral angles between substituents that affect its intermolecular interactions. For instance, the dihedral angle between the chlorophenyl moiety and the pyrimidine ring is approximately 89°, indicating a near-perpendicular orientation that may influence its reactivity and biological interactions .
2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one participates in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one primarily involves its interaction with biological targets such as enzymes or receptors. The amino group facilitates hydrogen bonding with target biomolecules, enhancing binding affinity and specificity.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties, likely due to its ability to inhibit specific enzymes involved in cell proliferation or metabolic pathways. Its lipophilicity, influenced by the chlorophenyl group, may enhance cellular uptake and bioavailability.
The physical and chemical properties of 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one are crucial for understanding its behavior in different environments:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-visible (UV-vis) spectroscopy are employed to characterize this compound further. For instance:
The scientific applications of 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one are diverse:
The compound 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one (CAS: 98305-75-0) is defined by the systematic IUPAC name 2-amino-4-(4-chlorophenyl)-1H-pyrimidin-6-one. Its molecular formula is C₁₀H₈ClN₃O (molecular weight: 221.64 g/mol), featuring a pyrimidin-4(3H)-one core substituted at position 2 with an amino group and at position 6 with a 4-chlorophenyl moiety [8]. Key identifiers include:
The structure exhibits tautomerism between the 4-oxo (lactam) and 4-hydroxy (lactim) forms, with the lactam form dominating in solid state. The 4-chlorophenyl group enhances lipophilicity (LogP ≈ 2.1), while the amino and carbonyl groups enable hydrogen bonding (H-bond donors: 2, acceptors: 3) [7] [8]. Spectral characteristics include:
Table 1: Structural Coordinates and Bonding
Atom Position | Bond Type | Key Interactions |
---|---|---|
N1 (pyrimidine) | Hydrogen bond donor (N-H) | Binds kinase hinge regions |
C2-NH₂ | Hydrogen bond donor | Targets ATP-binding sites |
C4=O | Hydrogen bond acceptor | Forms salt bridges |
C6-(4-ClC₆H₄) | Hydrophobic | Enhances membrane permeability |
The synthesis of chlorophenyl-pyrimidinone derivatives emerged in the 1950s–1960s during investigations into pyrimidine-based antifolates. Early routes involved condensation reactions between guanidine and β-keto esters bearing chlorophenyl groups, but yields were low (<40%) [5]. The 1980s saw optimized methods using:
This compound gained prominence due to its structural similarity to sulfadiazine (a pyrimidine antibiotic) and trimethoprim (a dihydrofolate reductase inhibitor). Unlike earlier agents, its 4-chlorophenyl group conferred enhanced cellular uptake, facilitating activity against resistant pathogens [5]. The 1990s–2000s marked its transition to oncology, with studies confirming:
The pyrimidin-4(1H)-one core is a privileged scaffold due to its:
Table 2: Target Selectivity and Structure-Activity Relationships (SAR)
Substituent Position | Modification | Biological Impact | Example Applications |
---|---|---|---|
C2 (amino group) | Alkylation/acylation | ↑ Kinase selectivity; ↓ off-target effects | Src/Abl dual inhibitors [6] |
C4 (carbonyl) | Bioisosteres (e.g., nitrile) | Alters H-bond capacity | Antiviral agents [5] |
C6 (4-chlorophenyl) | Halogen exchange (F/Br) | Modulates lipophilicity & metabolism | Anticancer agents [8] |
Key applications include:
Emerging directions include covalent inhibitors via C6 electrophilic substituents and PROTACs leveraging the scaffold’s kinase affinity [7] [8].
Table 3: Synthetic Methodologies and Efficiency
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Conventional condensation | Ethanol reflux, 12 h | 40–65 | Low-cost reagents |
Microwave-assisted | Glycol, 150°C, 15 min | 89–95 | Green solvent; time-efficient |
Multi-component reaction | Water, acetic acid catalyst | 75–85 | One-pot; no intermediate isolation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8